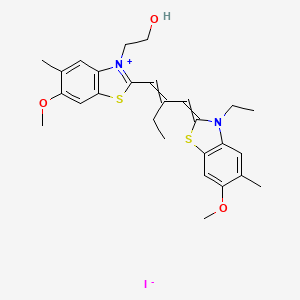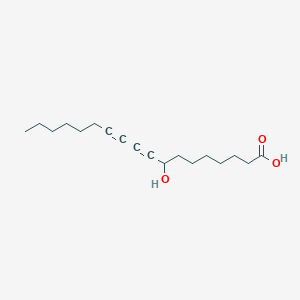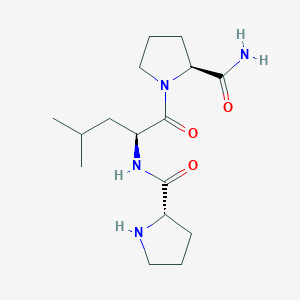
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C11H14ClNO4S It is characterized by the presence of an ethoxyethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with an isocyanate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include sulfonamides and sulfonyl thiols.
Oxidation: Products include sulfonic acids and quinones.
Reduction: Products include reduced aromatic rings and alcohols.
Scientific Research Applications
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and carbamates.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl (2-chlorobenzene-1-sulfonyl)carbamate
- 2-Ethoxyethyl (3-chlorobenzene-1-sulfonyl)carbamate
- 2-Ethoxyethyl (3,4-dichlorobenzene-1-sulfonyl)carbamate
Uniqueness
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
63925-03-1 |
|---|---|
Molecular Formula |
C11H14ClNO5S |
Molecular Weight |
307.75 g/mol |
IUPAC Name |
2-ethoxyethyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14ClNO5S/c1-2-17-7-8-18-11(14)13-19(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
ADLPKMDYPCWVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


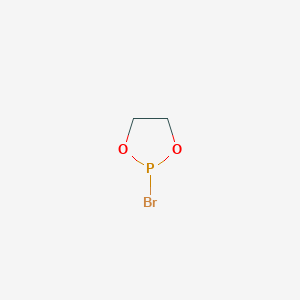
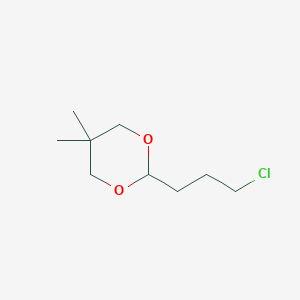
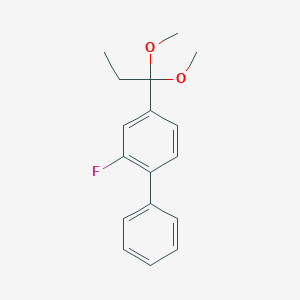
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)

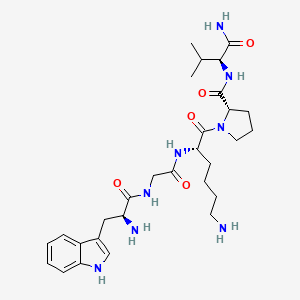
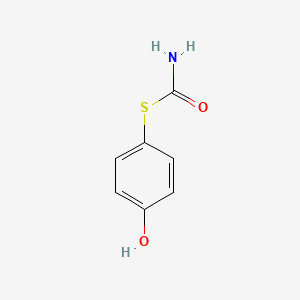
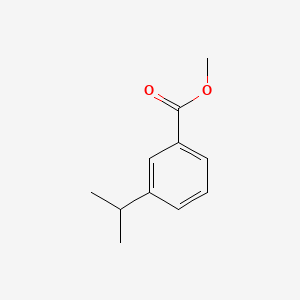

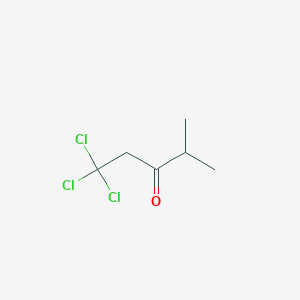
silane](/img/structure/B14484229.png)
